1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine
Overview
Description
1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine, also known as N,N,N’,N’-tetramethyl-1,2-benzenediamine, is a chemical compound with the formula C10H16N2 . It contains a total of 28 atoms; 16 Hydrogen atoms, 10 Carbon atoms, and 2 Nitrogen atoms .
Molecular Structure Analysis
The molecule contains a total of 28 bonds; 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 tertiary amine (aromatic) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 164.2474 . More detailed physical and chemical properties were not found in the sources I accessed.Scientific Research Applications
High-Pressure Reactions and Cyclization
The SNAr reaction of diamines under high pressure demonstrates the formation of cyclization products, showing how diamines, including structures related to 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine, react under specific conditions to form complex cyclic structures. This process is crucial for understanding the chemical behavior of diamines in high-pressure environments, which has implications for synthesizing new materials and chemicals (Ibata, Zou, & Demura, 1995).
Ligand Properties and Coordination Chemistry
Research on nitrogen heterosuperbenzenes as novel ligands demonstrates the potential of nitrogen-rich aromatic compounds in forming complexed structures with metals. These studies show the significant impact of metal coordination on the absorption and emission properties of these compounds, contributing to the development of materials with unique optical properties (Draper, Gregg, Schofield, Browne, Duati, Vos, & Passaniti, 2004).
Phosphorus–Nitrogen Compounds
The synthesis and investigation of phosphorus–nitrogen compounds, including spiro- and crypta-phosphazene derivatives, expand the understanding of the structural and spectral properties of these compounds. This research contributes to the broader knowledge of phosphazene chemistry, important for applications in materials science and catalysis (Ilter, Çaylak, Işıklan, Asmafiliz, Kılıç, & Hökelek, 2004).
Polyimide Synthesis
Studies on the synthesis and properties of polyimides from diamines, including those with bulky substituents, are crucial for developing advanced polymeric materials with high thermal stability and mechanical strength. These materials have significant applications in the aerospace, electronics, and coatings industries, highlighting the importance of diamines in polymer chemistry (Liaw & Liaw, 1996).
Safety and Hazards
While specific safety and hazard information for 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine was not found, it’s generally recommended to avoid dust formation, wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling similar chemical compounds .
Mechanism of Action
Target of Action
The primary targets of 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine are currently unknown. This compound is a derivative of tetramethylbenzene , a group of aromatic hydrocarbons . .
Mode of Action
As a derivative of tetramethylbenzene , it may interact with its targets in a similar manner to other aromatic hydrocarbons . .
Biochemical Analysis
Biochemical Properties
It is known that the compound contains two aromatic secondary amines , which could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, electrostatic interactions, or other types of chemical bonding.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored below +30°C and is sensitive to air and light .
Dosage Effects in Animal Models
It is known that the compound has a certain level of toxicity, with an LD50 oral in bird - wild of 23700ug/kg .
Properties
IUPAC Name |
1-N,3-N,3-N,4-tetramethylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-5-6-9(11-2)7-10(8)12(3)4/h5-7,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGDWBGIERFZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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